Cas no 2228531-87-9 (3-(2,3-dihydro-1H-inden-4-yloxy)piperidine)

3-(2,3-dihydro-1H-inden-4-yloxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine
- EN300-1747047
- 2228531-87-9
-
- インチ: 1S/C14H19NO/c1-4-11-5-2-8-14(13(11)7-1)16-12-6-3-9-15-10-12/h2,5,8,12,15H,1,3-4,6-7,9-10H2
- InChIKey: DAWISKKOPDCCSG-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC2CCCC=21)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 217.146664230g/mol
- どういたいしつりょう: 217.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 21.3Ų
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747047-5.0g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1747047-2.5g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1747047-10.0g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1747047-0.5g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1747047-10g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1747047-0.25g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1747047-1.0g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1747047-0.05g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1747047-0.1g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1747047-1g |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine |
2228531-87-9 | 1g |
$1142.0 | 2023-09-20 |
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
3-(2,3-dihydro-1H-inden-4-yloxy)piperidineに関する追加情報
Introduction to 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine (CAS No: 2228531-87-9)
3-(2,3-dihydro-1H-inden-4-yloxy)piperidine, identified by the chemical compound code CAS No: 2228531-87-9, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine incorporates a piperidine ring linked to an indene moiety, which contributes to its unique chemical and pharmacological properties.
The indene group in 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine introduces a rigid aromatic system that can influence the compound's interaction with biological targets. Piperidine derivatives, in general, are known for their role as key pharmacophores in various drug molecules. The presence of the hydroxyl group at the 4-position of the indene ring further enhances the compound's potential for further functionalization and biological activity modulation.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine-based scaffolds in the development of novel therapeutic agents. The structural features of 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine make it a promising candidate for further investigation in drug discovery. Researchers have been particularly interested in exploring its potential as a precursor or intermediate in synthesizing more complex molecules with enhanced pharmacological properties.
In the context of contemporary research, 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine has garnered attention due to its potential applications in addressing various therapeutic challenges. The compound's unique structural composition suggests that it may exhibit properties such as receptor binding affinity, metabolic stability, and selectivity, which are crucial for developing effective drugs. Studies have begun to explore its interactions with different biological targets, including enzymes and receptors involved in metabolic pathways and signal transduction.
The synthesis of 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The indene ring is typically introduced through Friedel-Crafts alkylation or acylation reactions, followed by nucleophilic substitution to attach the piperidine moiety. The hydroxyl group is often incorporated via etherification or hydroxylation techniques. These synthetic pathways highlight the compound's complexity and the expertise required to produce it on a scalable basis.
One of the most intriguing aspects of 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine is its potential as a lead compound for drug development. Researchers are leveraging computational methods such as molecular docking and virtual screening to identify possible binding interactions with target proteins. These studies aim to uncover new therapeutic applications by understanding how 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine interacts with biological systems at a molecular level.
The pharmacological profile of 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine is still under investigation, but preliminary findings suggest that it may exhibit properties relevant to neurological disorders, cardiovascular diseases, and inflammatory conditions. The piperidine ring is known to be present in several FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic characteristics. By incorporating this scaffold into new molecules like 3-(2,3-dihydro-1H-inden-4-yloxy)piperidine, scientists hope to develop next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion, 3-(2, 3 -dihydro - 1 H -inden - 4 -yloxy ) piperidine ( CAS No : 22285 31 -87 -9 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications . Further research is warranted to fully elucidate its biological activities , mechanisms of action , and clinical potential . As our understanding of this compound grows , it holds promise for contributing to innovative treatments across multiple disease areas .
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